3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, a hydroxyethylamino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of benzaldehyde with a suitable ketone to form an intermediate aldol product.
Reduction: The intermediate product is then reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Amination: The reduced product undergoes amination with 2-hydroxyethylamine to introduce the hydroxyethylamino group.
Nitration: Finally, the compound is nitrated using nitric acid to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(2-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a different position of the nitro group.
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(4Z)-1-[3-(2-hydroxyethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23N3O6/c26-13-11-23-10-5-12-24-19(16-8-4-9-17(14-16)25(30)31)18(21(28)22(24)29)20(27)15-6-2-1-3-7-15/h1-4,6-9,14,19,23,26-27H,5,10-13H2/b20-18- |
InChI Key |
JNMZUSIFEDFGHS-ZZEZOPTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCNCCO)C3=CC(=CC=C3)[N+](=O)[O-])/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCNCCO)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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